benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-10-14-6-8-16(9-7-14)17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJRFHRRNVQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
Azetidine formation via intramolecular nucleophilic substitution is a well-established method. For the target compound, a β-amino alcohol bearing the 4-cyanophenyl group serves as the precursor:
-
Synthesis of β-Amino Alcohol :
-
Mesylation and Cyclization :
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Epoxide formation | Epichlorohydrin, NaOH, H₂O, 0°C → RT, 12 h | 78% | |
| Mesylation | Mesyl chloride, Et₃N, CH₂Cl₂, 0°C → RT, 2 h | 92% | |
| Cyclization | K₂CO₃, MeOH, reflux, 6 h | 65% |
Introduction of the 4-Cyanophenyl Group via Cross-Coupling
Suzuki-Miyaura Coupling on Halogenated Azetidine
Palladium-catalyzed coupling enables direct introduction of the 4-cyanophenyl group to a halogenated azetidine intermediate:
-
Synthesis of 3-Bromoazetidine :
-
Protection of Amine :
-
Suzuki Coupling :
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 90°C, 12 h |
| Yield | 82% |
Carbamate Protection and Deprotection Dynamics
Benzyl Carbamate Installation
The Cbz group is introduced early to prevent side reactions during subsequent steps:
-
Protection Protocol :
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.20–4.15 (m, 1H, NCH), 3.85–3.75 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂CN).
Alternative Routes via Cyanophenyl Substitution
Nucleophilic Aromatic Substitution (NAS)
While less common due to the electron-withdrawing nature of the cyano group, NAS can be feasible under high-temperature conditions:
-
Reaction of 3-Hydroxyazetidine :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization of β-amino alcohol | High regioselectivity | Multi-step synthesis | 65% |
| Suzuki coupling | Modular, scalable | Requires halogenated precursor | 82% |
| NAS | Direct substitution | Low efficiency | 38% |
Chemical Reactions Analysis
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate undergoes various chemical reactions due to the presence of the azetidine ring, which is known for its strain-driven reactivity . Some common reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:
- Histamine H3 Receptor Antagonists : Compounds derived from azetidine structures have been investigated for their ability to modulate histamine receptors, which are implicated in various neurological disorders .
- ABHD6 Inhibitors : Research has identified benzyl azetidine derivatives as potent inhibitors of the ABHD6 enzyme, with implications for treating metabolic disorders . These compounds demonstrate significant selectivity and potency, making them candidates for further drug development.
Synthetic Methodologies
The synthesis of this compound involves several advanced organic chemistry techniques:
- Azetidine Formation : The compound can be synthesized through various methods that involve the cyclization of amino acids or other precursors. The use of protective groups during synthesis is critical for yielding high-purity products .
- Catalytic Processes : Benzyl azetidines have been utilized as ligands in catalytic reactions, including reductions and cycloadditions, showcasing their versatility in synthetic organic chemistry .
Case Study 1: Antimalarial Activity
Recent studies have highlighted the potential of azetidine derivatives, including those related to this compound, in antimalarial applications. For instance, a bicyclic azetidine was reported to exhibit significant antimalarial activity with an EC50 value of 15 nM . This indicates that modifications to the azetidine structure can enhance biological efficacy.
Case Study 2: Plant Growth Regulants
Research has shown that azetidine derivatives can act as plant growth regulators. Specifically, N-benzyl-azetidine-3-carboxylic acid derivatives have been noted for their ability to affect plant reproductive processes, suggesting a role in agricultural applications .
Summary of Key Findings
The applications of this compound span multiple disciplines within chemistry and biology. Its role as a precursor in drug synthesis, particularly for receptor antagonists and enzyme inhibitors, underscores its significance in medicinal chemistry. Furthermore, its utility in synthetic methodologies demonstrates its importance in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural, synthetic, and functional differences between benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and related azetidine derivatives:
Table 1: Comparative Analysis of Azetidine Carboxylate Derivatives
Key Observations:
Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., CF₃ in compound 28) lower yields (60%) compared to simpler analogs, likely due to steric hindrance or electronic deactivation . Bulky substituents, such as the 4-phenylquinoline group in 14r, result in solid-state products with higher melting points (159–160°C), contrasting with liquid analogs like compound 28 .
Spectral Signatures :
- The benzyl ester group consistently shows IR absorption at ~1726 cm⁻¹ (C=O stretch) and characteristic aromatic proton signals in ¹H NMR (δ 7.3–7.6) .
- HRMS data for tert-butyl derivatives (e.g., 4-44) confirm molecular integrity with <1 ppm mass accuracy .
Functional Applications: Neuroprotective Potential: Compound 28 demonstrated activity in neuroprotection studies due to its trifluoromethyl group, which enhances metabolic stability . Epigenetic Modulation: Quinoline-substituted analogs (e.g., 14r) are explored as dual EZH2/HDAC inhibitors, leveraging their planar aromatic systems for DNA interaction .
Biological Activity
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability, while the cyano group at the para position contributes to its reactivity and biological interactions.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a benzyl group and cyano-substituted phenyl | Increased lipophilicity may enhance biological activity |
| N-(3-Cyanophenyl)azetidine-1-carboxamide | Carboxamide functional group | Potentially different reactivity due to functional group differences |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The azetidine ring's strain-driven reactivity allows it to participate in nucleophilic substitution reactions, potentially leading to the inhibition or modulation of target proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. For instance, derivatives have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Studies on related azetidine derivatives have demonstrated inhibitory effects on various enzymes, which could be beneficial in treating diseases where these enzymes play a critical role .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
- Anticancer Studies : A study reported that compounds related to this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
- Mechanistic Insights : Research utilizing flow cytometry revealed that certain derivatives induce apoptosis in cancer cells through activation of caspases and increased expression of p53, indicating a mechanism involving cell cycle arrest and programmed cell death .
- Structure-Activity Relationship (SAR) : Comparative analysis with other azetidine derivatives has provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in substituents on the phenyl ring were shown to significantly affect the potency against specific cancer cell lines .
Q & A
Q. What mechanistic insights guide the design of novel azetidine-based inhibitors?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants (Kᵢ) using enzyme assays. For example, α-aminodiphenylphosphonate derivatives show competitive inhibition via transition-state mimicry .
- Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., kinases or proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
